

Technical Guide: Properties, Synthesis, and Analysis of 5-Ethynonan-2-ol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *5-Ethynon-2-en-1-ol*

Cat. No.: *B15176905*

[Get Quote](#)

Disclaimer: The CAS number for "**5-Ethynon-2-en-1-ol**" could not be definitively located in public chemical databases. This technical guide will therefore focus on the structurally related and well-documented saturated alcohol, 5-Ethyl-2-nonanol (CAS No. 103-08-2). The information presented herein pertains to this saturated analogue.

This guide provides a comprehensive overview of 5-Ethyl-2-nonanol, including its chemical and physical properties, established synthesis protocols, and methods for its analysis. It is intended for researchers, scientists, and professionals in the fields of chemistry and drug development.

Quantitative Data Summary

The following table summarizes the key quantitative data for 5-Ethyl-2-nonanol.

Property	Value	Reference
CAS Number	103-08-2	[1] [2] [3] [4] [5]
Molecular Formula	C ₁₁ H ₂₄ O	[1] [2] [3] [4] [5]
Molecular Weight	172.31 g/mol	[1] [2] [4]
IUPAC Name	5-ethylnonan-2-ol	[1] [2]
Boiling Point	223.04 °C (at 760 mm Hg, estimated)	[6]
Flash Point	99.20 °C (211.00 °F, TCC, estimated)	[6]
Vapor Pressure	0.020 mmHg (at 25.00 °C, estimated)	[6]
Water Solubility	57.47 mg/L (at 25 °C, estimated)	[6]
LogP (o/w)	4.093 (estimated)	[6]
Density	0.826-0.845 g/cm ³	[1]
LD50 Dermal (Rabbit)	4760 mg/kg	[6]

Experimental Protocols

This protocol describes a general method for the synthesis of secondary alcohols, such as 5-Ethyl-2-nonanol, through the reaction of an aldehyde with a Grignard reagent.[\[7\]](#)[\[8\]](#)[\[9\]](#)

Objective: To synthesize 5-Ethyl-2-nonanol by reacting heptanal with an ethylmagnesium halide Grignard reagent.

Materials:

- Heptanal
- Ethyl bromide (or other suitable ethyl halide)

- Magnesium turnings
- Anhydrous diethyl ether (or THF)
- 1 M Hydrochloric acid (HCl)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask with reflux condenser and dropping funnel
- Heating mantle
- Separatory funnel
- Standard laboratory glassware

Procedure:

- Preparation of the Grignard Reagent:
 - In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, add magnesium turnings.
 - Add a small volume of anhydrous diethyl ether to cover the magnesium.
 - In the dropping funnel, prepare a solution of ethyl bromide in anhydrous diethyl ether.
 - Add a small amount of the ethyl bromide solution to the magnesium to initiate the reaction (indicated by bubbling and a cloudy appearance).
 - Once the reaction starts, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.
 - After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
- Reaction with Aldehyde:

- Cool the Grignard reagent solution to 0 °C using an ice bath.
- Dissolve heptanal in anhydrous diethyl ether and add it to the dropping funnel.
- Add the heptanal solution dropwise to the cooled Grignard reagent with continuous stirring.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

- Work-up and Purification:
 - Pour the reaction mixture slowly into a beaker containing ice and 1 M HCl to quench the reaction and dissolve the magnesium salts.
 - Transfer the mixture to a separatory funnel and separate the organic layer.
 - Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.
 - Dry the organic layer over anhydrous MgSO₄.
 - Filter off the drying agent and remove the solvent by rotary evaporation.
 - The crude product can be purified by fractional distillation under reduced pressure to yield pure 5-Ethyl-2-nonanol.

This protocol outlines a general method for the analysis of long-chain fatty alcohols.[\[10\]](#)[\[11\]](#)[\[12\]](#)

Objective: To identify and quantify 5-Ethyl-2-nonanol in a sample.

Materials:

- Sample containing 5-Ethyl-2-nonanol
- Derivatizing agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA)
- Anhydrous solvent (e.g., hexane, dichloromethane)
- Internal standard (e.g., a long-chain alcohol not present in the sample)

- GC-MS instrument with a suitable capillary column (e.g., DB-5, HP-5)

Procedure:

- Sample Preparation and Derivatization:
 - If the alcohol is part of a complex matrix (e.g., biological sample), an initial extraction and purification step may be necessary. This can involve saponification followed by liquid-liquid extraction.[13][14]
 - Accurately weigh a known amount of the sample and dissolve it in an anhydrous solvent.
 - Add a known amount of the internal standard.
 - Add the derivatizing agent (e.g., BSTFA) to convert the alcohol to its more volatile trimethylsilyl (TMS) ether derivative.[13]
 - Heat the mixture at a specified temperature (e.g., 60-70 °C) for a set time to ensure complete derivatization.
- GC-MS Analysis:
 - Inject an aliquot of the derivatized sample into the GC-MS.
 - The gas chromatograph will separate the components of the mixture based on their boiling points and interactions with the column's stationary phase.
 - The mass spectrometer will then ionize and fragment the eluted compounds, generating a unique mass spectrum for each component.
 - The retention time and the mass spectrum of the TMS-derivatized 5-Ethyl-2-nonanol can be compared to a known standard for identification.
 - Quantification can be achieved by comparing the peak area of the analyte to that of the internal standard.

Signaling Pathways and Experimental Workflows

While specific signaling pathways involving 5-Ethyl-2-nonanol are not extensively documented, long-chain alcohols are known to play roles as intermediates in various metabolic pathways and can influence cell membrane properties. The following diagram illustrates a generalized workflow for the synthesis and analysis of a secondary alcohol like 5-Ethyl-2-nonanol.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and analysis of 5-Ethyl-2-nonanol.

Biological Context and Potential Applications

5-Ethyl-2-nonanol is utilized in the fragrance and flavor industry.^[1] Its structural characteristics, including a secondary alcohol group and a branched alkyl chain, make it a valuable intermediate in the synthesis of more complex molecules.^[1] It serves as a building block in the creation of various pharmaceutical and agrochemical compounds.^[1] While not extensively studied for its own biological activity, long-chain alcohols can exhibit antimicrobial properties and may be found as volatile compounds in some natural products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 5-Ethyl-2-nonanol | 103-08-2 [smolecule.com]
- 2. 5-Ethyl-2-nonanol | C11H24O | CID 7634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Nonanol, 5-ethyl- [webbook.nist.gov]
- 4. 5-Ethyl-2-nonanol | C11H24O | CID 7634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Nonanol, 5-ethyl- [webbook.nist.gov]

- 6. 5-ethyl-2-nonal, 103-08-2 [thegoodsentscompany.com]
- 7. transformationtutoring.com [transformationtutoring.com]
- 8. crab.rutgers.edu [crab.rutgers.edu]
- 9. Khan Academy [khanacademy.org]
- 10. academic.oup.com [academic.oup.com]
- 11. Long-chain fatty alcohol quantitation in subfemtomole amounts by gas chromatography-negative ion chemical ionization mass spectrometry. Application to long-chain acyl coenzyme A measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. books.rsc.org [books.rsc.org]
- 13. Fatty alcohol analysis | Cyberlipid [cyberlipid.gerli.com]
- 14. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Technical Guide: Properties, Synthesis, and Analysis of 5-Ethynonan-2-ol]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15176905#cas-number-for-5-ethynon-2-en-1-ol\]](https://www.benchchem.com/product/b15176905#cas-number-for-5-ethynon-2-en-1-ol)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com